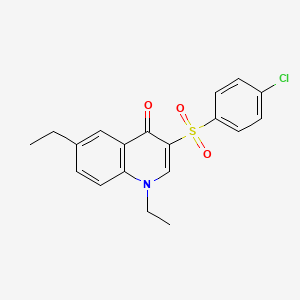

3-((4-chlorophenyl)sulfonyl)-1,6-diethylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-((4-chlorophenyl)sulfonyl)-1,6-diethylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The presence of a sulfonyl group attached to a chlorophenyl group suggests that this compound might have interesting reactivity and potential applications in various fields.

Aplicaciones Científicas De Investigación

Cascade Halosulfonylation

The compound is related to the field of cascade halosulfonylation, a process that efficiently synthesizes densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This reaction pathway involves sulfonyl radical-triggered addition and cyclization sequences, demonstrating the compound's relevance in creating molecular complexity through multiple bond-forming events (Yi-Long Zhu et al., 2016).

Novel Nanosized Catalysts

Research has also explored the use of novel nanosized N-sulfonated Brönsted acidic catalysts to promote the synthesis of polyhydroquinoline derivatives. This highlights the compound's potential application in facilitating one-pot multicomponent condensation reactions under solvent-free conditions, leading to products with excellent yields in short reaction times (O. Goli-Jolodar et al., 2016).

Heterogeneous Solid Acid Nanocatalyst

Another significant application is the synthesis of nano-zirconia-supported sulfonic acid, a novel heterogeneous reusable solid acid nanocatalyst. This catalyst is efficient for different heterocyclic multicomponent reactions, including the synthesis of hexahydroquinoline and polyhydroquinoline derivatives. Its stability and reusability make it an environmentally friendly option for catalysis (A. Amoozadeh et al., 2016).

Pro-apoptotic Effects

Research on sulfonamide derivatives, including compounds with similar structural motifs, has shown pro-apoptotic effects in cancer cells via activating phosphorylation pathways. This indicates the potential of such compounds in the development of new anticancer agents (A. Cumaoğlu et al., 2015).

Photosensitized Oxidation

The compound is relevant to studies on photosensitized oxidation of alkyl phenyl sulfoxides, demonstrating its role in C-S bond cleavage processes. This research sheds light on the compound's utility in understanding reaction mechanisms and developing new synthetic routes (E. Baciocchi et al., 2008).

Mecanismo De Acción

Mode of Action

It is known that sulfonyl chloride compounds can act as electrophiles in chemical reactions, suggesting that this compound might interact with its targets through electrophilic substitution .

Biochemical Pathways

Sulfonyl chloride compounds are often used in the synthesis of sulfonamides and sulfonic esters, which are involved in a wide range of biochemical processes .

Action Environment

The action of this compound, like many others, can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . These factors can affect the stability, efficacy, and mode of action of the compound.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1,6-diethylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S/c1-3-13-5-10-17-16(11-13)19(22)18(12-21(17)4-2)25(23,24)15-8-6-14(20)7-9-15/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIAZAAJGBHOKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-1,6-diethylquinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2933545.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2933549.png)

![1-(Naphthalen-1-ylmethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2933550.png)

![7-(3,4-dimethylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2933551.png)

![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide](/img/structure/B2933552.png)

![1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2933554.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide](/img/structure/B2933561.png)

![2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2933567.png)